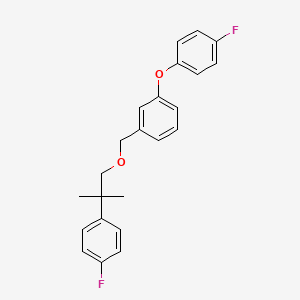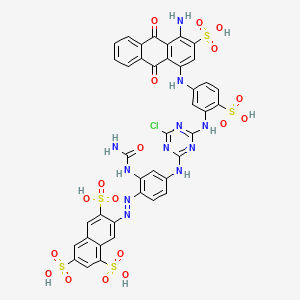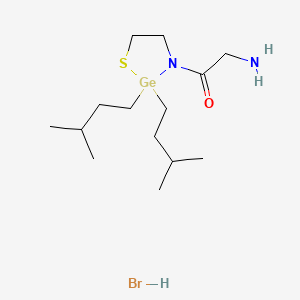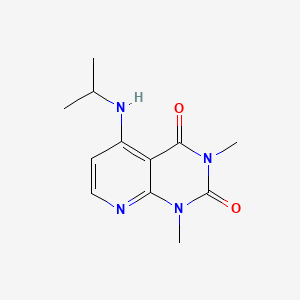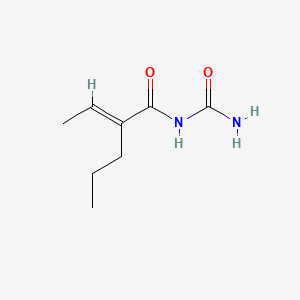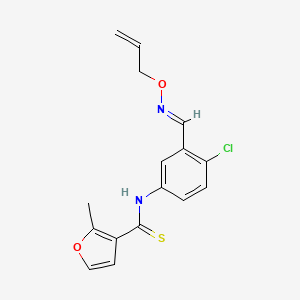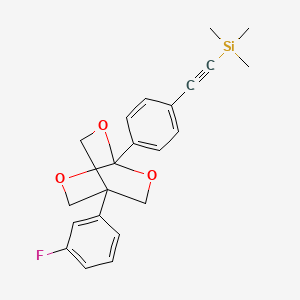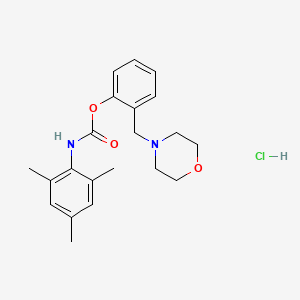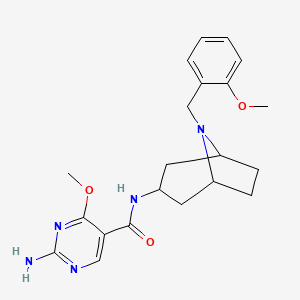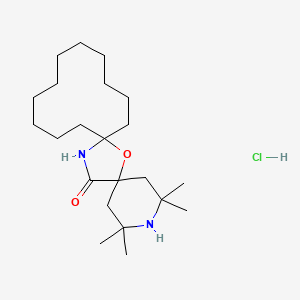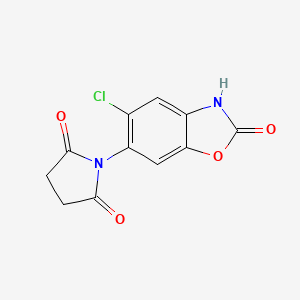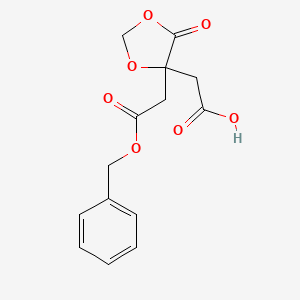
beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester: is a complex organic compound with a unique structure that includes a gamma-lactone ring and a benzyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of tricarballylic acid derivatives followed by cyclization to form the gamma-lactone ring. The hydroxymethoxy group is introduced through selective hydroxylation and methoxylation reactions. The final step involves the esterification of the gamma-lactone with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to accelerate the esterification and cyclization processes, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and lactone groups can be reduced to alcohols.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Transesterification reactions often use catalysts like sulfuric acid (H2SO4) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester involves its interaction with specific molecular targets. The gamma-lactone ring can act as a reactive site, interacting with enzymes and proteins, potentially inhibiting their function. The benzyl ester group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-butyrolactone: A simpler lactone with similar structural features but lacking the hydroxymethoxy and benzyl ester groups.
Beta-lactam antibiotics: Compounds with a beta-lactam ring, used widely as antibiotics but structurally different from the gamma-lactone.
Uniqueness
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxymethoxy group and benzyl ester differentiates it from simpler lactones and other related compounds .
Eigenschaften
CAS-Nummer |
109100-88-1 |
|---|---|
Molekularformel |
C14H14O7 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
2-[5-oxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C14H14O7/c15-11(16)6-14(13(18)20-9-21-14)7-12(17)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) |
InChI-Schlüssel |
POUJCYXGUCIQJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC(=O)C(O1)(CC(=O)O)CC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


